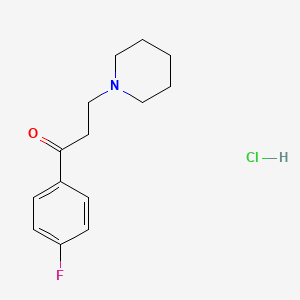

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride

CAS No.: 1828-12-2

Cat. No.: VC2315246

Molecular Formula: C14H19ClFNO

Molecular Weight: 271.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1828-12-2 |

|---|---|

| Molecular Formula | C14H19ClFNO |

| Molecular Weight | 271.76 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C14H18FNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H |

| Standard InChI Key | IOEPRJMKWRLAHK-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F.Cl |

| Canonical SMILES | C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride features a distinctive chemical structure with several key elements:

-

A propiophenone backbone consisting of a phenyl ring connected to a propanone chain

-

A fluorine atom at the 4' position (para position) of the phenyl ring

-

A piperidino group (a six-membered saturated heterocyclic amine) at the 3-position of the propane chain

-

A hydrochloride salt form, which significantly affects its solubility and stability characteristics

The structural formula can be represented using SMILES notation as C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F.Cl, which encodes the arrangement of atoms and bonds within the molecule. The presence of the piperidine ring and the para-fluorophenyl moiety contributes to the compound's spatial configuration and potential interaction with biological systems.

Physical Properties

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride exhibits several important physical properties that define its behavior in various environments:

-

Molecular Weight: 271.76 g/mol, placing it in the small-molecule category

-

Melting Point: 173-177°C, indicating its solid-state stability at room temperature

-

Partition Coefficient (LogP): 2.83, suggesting moderate lipophilicity and potential for membrane permeability

-

Hydrogen Bond Donors: 1, contributing to its potential for intermolecular interactions

-

Hydrogen Bond Acceptors: 2, further defining its capability for molecular recognition events

-

Topological Polar Surface Area (tPSA): 21 Ų, indicating relatively limited polarity

-

Rotatable Bonds: 4, conferring conformational flexibility that may influence binding to biological targets

Table 1: Physical and Chemical Properties of Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride

Chemical Identifiers

Several standardized chemical identifiers are used to uniquely represent Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride in chemical databases and literature:

-

IUPAC Name: 1-(4-fluorophenyl)-3-(piperidin-1-yl)propan-1-one;hydrochloride

-

InChI: InChI=1S/C14H18FNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H

These identifiers facilitate accurate communication about the compound across different scientific platforms and ensure precise identification in chemical databases.

Synthesis Methods

Alternative Synthesis Methods

Alternative synthetic approaches may include:

-

Starting with suitable 4-fluorobenzoyl derivatives and extending the carbon chain through appropriate reactions

-

Using cross-coupling reactions to construct the carbon framework, followed by functional group modifications

-

Employing continuous flow reactors for improved efficiency and scalability in industrial applications

The choice of synthesis method would depend on factors such as available starting materials, desired scale of production, and specific requirements for purity and yield.

Chemical Reactivity

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride can participate in various chemical reactions due to its functional groups:

Ketone Functionality

The ketone group (C=O) in the propiophenone backbone is susceptible to various reactions:

-

Reduction with hydride reagents such as NaBH4 or catalytic hydrogenation to form the corresponding alcohol

-

Nucleophilic addition with amines to form imines or with hydrazines to form hydrazones

-

Wittig reactions to convert the carbonyl to an alkene

-

Aldol condensations under appropriate basic or acidic conditions

Piperidino Group

The piperidino nitrogen exhibits both nucleophilic character and basic properties:

-

Protonation-deprotonation equilibria, affecting the compound's solubility and behavior in different pH environments

-

Nucleophilic substitution reactions, as the nitrogen possesses a lone pair of electrons

-

Quaternization reactions with alkyl halides to form quaternary ammonium salts

-

Potential for N-oxide formation when treated with oxidizing agents

Fluorophenyl Moiety

The para-fluorophenyl group can undergo specific reactions:

-

Nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom under appropriate conditions

-

Electrophilic aromatic substitution reactions, though these would occur preferentially at positions ortho and meta to the fluorine substituent

-

Metal-catalyzed coupling reactions under suitable conditions

The combination of these reactive centers makes Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride a versatile building block for further chemical transformations.

Biological Activities and Applications

Research Applications

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride finds applications in various research contexts:

-

As a chemical intermediate or building block in medicinal chemistry and drug discovery programs

-

In structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity

-

As a reference compound or standard in analytical chemistry

-

For investigating the effects of halogen substitution on pharmaceutical properties

Related Compounds and Comparative Studies

Several compounds share structural similarities with Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride, providing valuable insights through comparative studies:

Table 2: Comparison of Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride with Structurally Related Compounds

These structural analogs provide a framework for understanding how modifications to the core structure affect physical, chemical, and potentially biological properties, enabling more targeted design of compounds with desired characteristics.

Analytical Methods and Characterization

Spectroscopic Identification

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for aromatic protons (δ 7-8 ppm), methylene protons adjacent to the carbonyl (δ 2-3 ppm), and piperidine ring protons (δ 1-2 ppm). 13C NMR would display a characteristic carbonyl carbon signal around δ 195-200 ppm.

-

Infrared (IR) Spectroscopy: Key absorbance bands would include the C=O stretching vibration (around 1680-1700 cm-1), C-F stretching (1100-1200 cm-1), and bands associated with the piperidine ring.

-

Mass Spectrometry (MS): Would typically show the molecular ion peak corresponding to the free base (M+ at m/z 235) and characteristic fragmentation patterns, including loss of the piperidine group and cleavage of the propanone chain .

Chromatographic Methods

Various chromatographic techniques can be employed for analysis and purification:

-

High-Performance Liquid Chromatography (HPLC): Useful for both analytical characterization and preparative separation, typically using reverse-phase conditions.

-

Thin-Layer Chromatography (TLC): Valuable for monitoring reaction progress and initial purity assessment, with visualization possibly enhanced by UV detection due to the aromatic ring.

-

Gas Chromatography (GC): May be applicable for analysis, particularly with derivatization to improve volatility .

X-ray Crystallography

X-ray crystallography provides definitive structural information, including precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal structure. The melting point range of 173-177°C suggests that Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride can form suitable crystals for this analytical technique .

Cross-sectional analysis using tools like collision cross-section measurements can provide additional structural insights, as suggested by data available for related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume